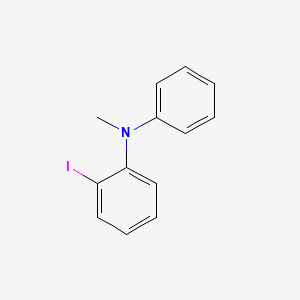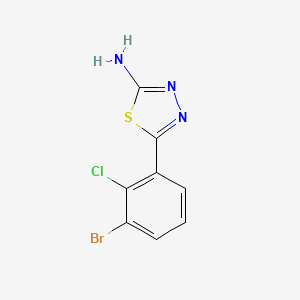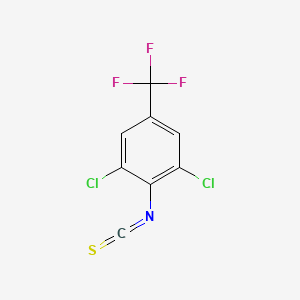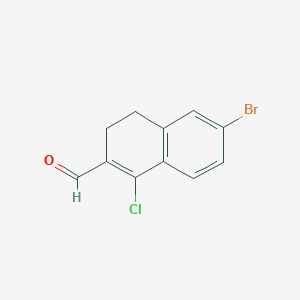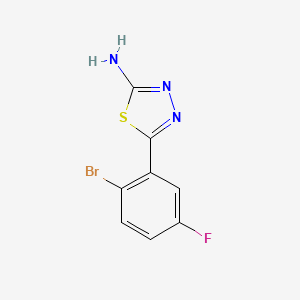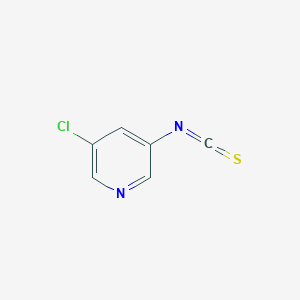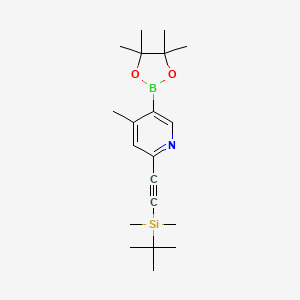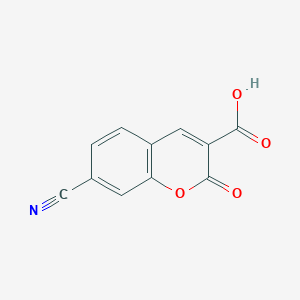
7-Cyano-2-oxo-2H-chromene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, or basic aluminum oxide under grinding conditions . The reaction conditions can vary, but common methods include refluxing in ethanol or using phase transfer catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. One such method includes the use of dual-frequency ultrasonication, which allows for high yields and efficient synthesis . This approach is advantageous as it reduces the need for harsh chemicals and conditions, making the process more sustainable.
化学反応の分析
Types of Reactions
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: This compound is similar in structure but lacks the cyano group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This derivative has a diethylamino group, which imparts different chemical properties and applications, particularly in fluorescent dye synthesis.
Uniqueness
The presence of the cyano group in 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid makes it unique compared to other coumarin derivatives.
特性
分子式 |
C11H5NO4 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
7-cyano-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5NO4/c12-5-6-1-2-7-4-8(10(13)14)11(15)16-9(7)3-6/h1-4H,(H,13,14) |
InChIキー |
WOTBGMIYGUNZDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)OC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


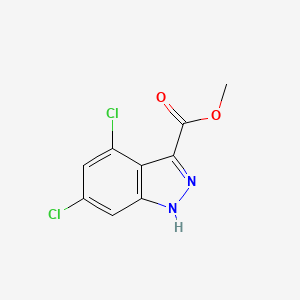
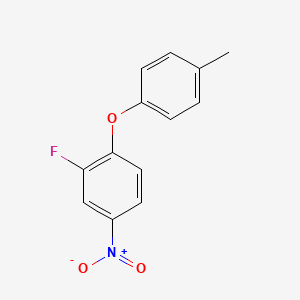
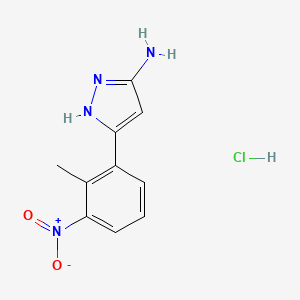
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
